Roniciclib - 1223498-69-8

Roniciclib

Catalog Number: EVT-287661
CAS Number: 1223498-69-8
Molecular Formula: C18H21F3N4O3S
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roniciclib has been investigated for the treatment of Small Cell Lung Carcinoma.
Roniciclib is an orally bioavailable cyclin dependent kinase (CDK) inhibitor with potential antineoplastic activity. Roniciclib selectively binds to and inhibits the activity of CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1, and CDK9/Cyclin T1, serine/threonine kinases that play key roles in the regulation of the cell cycle progression and cellular proliferation. Inhibition of these kinases leads to cell cycle arrest during the G1/S transition, thereby leading to an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are often dysregulated in cancerous cells.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide []

Compound Description: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) []. EGFR TKIs are a class of drugs that block the activity of EGFR, a protein involved in cell growth and signaling. This compound has shown promising results in treating cancers with specific EGFR mutations, particularly T790M and L858R mutations [].

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide []

Compound Description: This compound, N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide, is another example of a third-generation EGFR TKI []. Similar to the previous compound, it demonstrates efficacy in targeting EGFR mutations, specifically T790M [].

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide []

Compound Description: As a third-generation EGFR TKI, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide demonstrates the ongoing research efforts to develop effective therapies for EGFR-driven cancers [].

Source and Classification

Roniciclib is derived from the class of compounds known as CDK inhibitors, which are designed to disrupt the activity of cyclin-dependent kinases that play critical roles in cell cycle progression. The compound has been investigated in clinical trials, demonstrating efficacy in combination with chemotherapy agents for treating advanced cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of roniciclib involves several key steps that can be optimized to improve yield and efficiency. The methods typically utilized include:

  1. Initial Reaction: The synthesis begins with the formation of key intermediates through nucleophilic substitution reactions.
  2. Cyclization: Intermediate compounds undergo cyclization to form the core structure of roniciclib.
  3. Final Modifications: Further chemical modifications are performed to refine the structure, ensuring the desired biological activity.
Molecular Structure Analysis

Structure and Data

Roniciclib features a complex molecular structure characterized by a fused bicyclic framework. Its molecular formula is C₁₇H₁₆ClFN₄O, with a molecular weight of approximately 346.9 g/mol. The compound exhibits specific stereochemistry that is crucial for its binding affinity to CDK9.

The structural representation includes:

  • A chlorinated aromatic ring
  • A fluorinated pyridine moiety
  • Multiple nitrogen atoms contributing to its basicity and interaction capabilities

This structural complexity is essential for its function as a selective CDK inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Roniciclib undergoes various chemical reactions during its synthesis and biological activity:

  1. Nucleophilic Substitution: This reaction is pivotal in forming key intermediates during synthesis.
  2. Cyclization Reactions: These reactions help establish the bicyclic structure necessary for CDK inhibition.
  3. Binding Interactions: In biological contexts, roniciclib interacts with CDK9 through hydrogen bonding and hydrophobic interactions, stabilizing the inhibitor-enzyme complex .

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Process and Data

Roniciclib exerts its antitumor effects primarily through the inhibition of CDK9, which plays a vital role in transcriptional regulation by phosphorylating RNA polymerase II. By inhibiting CDK9 activity:

  • Transcriptional Blockade: The compound prevents the phosphorylation of RNA polymerase II, leading to decreased transcription of genes essential for cell proliferation.
  • Cell Cycle Arrest: This inhibition results in cell cycle arrest, particularly at the G2/M phase, ultimately inducing apoptosis in cancer cells .

Studies have shown that roniciclib effectively decreases levels of Aurora A kinase, further contributing to its anticancer activity by disrupting mitotic processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roniciclib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are crucial for formulating effective drug delivery systems.

Applications

Scientific Uses

Roniciclib has significant applications in both clinical and research settings:

  1. Cancer Therapy: It is primarily investigated for use in treating various cancers, including small-cell lung cancer and medullary thyroid cancer.
  2. Research Tool: Roniciclib serves as a valuable tool for studying CDK functions and their roles in cell cycle regulation.
  3. Combination Therapies: It is often evaluated in combination with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types .

Properties

CAS Number

1223498-69-8

Product Name

Roniciclib

IUPAC Name

3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol

Molecular Formula

C18H21F3N4O3S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)

InChI Key

UELYDGOOJPRWGF-UHFFFAOYSA-N

SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1000394; BAY1000394; BAY 1000394; Roniciclib.

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.